4-Acetamidophenyl pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
(4-acetamidophenyl) pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)14-11-4-6-12(7-5-11)18-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSGSFRZJKFMMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl pyrrolidine-1-carboxylate typically involves the reaction of 4-acetamidophenyl acetate with pyrrolidine under specific conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction. The reaction is carried out at a moderate temperature to ensure the formation of the desired product in good yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required quality standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamido and carboxylate groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-Acetamidophenyl pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The tert-butyl group in analogs (e.g., compound 21 in ) increases lipophilicity (logP > 2), favoring blood-brain barrier penetration, whereas the acetamidophenyl group in the target compound balances polarity for improved aqueous solubility .
- Synthetic Complexity : Bromo- and methoxy-substituted analogs () require multi-step functionalization, while the acetamidophenyl derivative may simplify synthesis via direct coupling of pre-functionalized phenyl groups .
Biological Activity
4-Acetamidophenyl pyrrolidine-1-carboxylate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an acetamido group attached to a phenyl ring, which is further linked to a pyrrolidine ring through a carboxylate group. This structural configuration is believed to contribute to its biological activity, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes involved in bacterial or viral replication, thus exhibiting potential antibacterial and antiviral properties.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially modulating their activity .
- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways crucial for maintaining homeostasis and responding to pathogens.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results comparable to established antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25.0 μg/mL |
These findings suggest the potential for this compound as a lead in developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies using human monocytic leukaemia THP-1 cell lines have indicated that this compound exhibits low cytotoxicity, making it a candidate for further therapeutic exploration without significant adverse effects .
Case Studies
Recent research has highlighted the compound's role in enhancing the efficacy of existing therapies. For instance, in murine models of hepatocellular carcinoma (HCC), the compound augmented the cytotoxic effects of sorafenib, a standard treatment for HCC. This combination therapy resulted in improved outcomes compared to monotherapy .
Comparative Analysis with Similar Compounds
This compound can be compared with several related compounds regarding their biological activities:
| Compound | Activity Profile |
|---|---|
| 4-Acetamidophenyl acetate | Moderate antibacterial activity |
| 4-Acetamidophenyl pyrrolidine-1-carboxamide | Stronger AChE inhibition |
| 4-Acetamidophenyl pyrrolidine-1-carboxylic acid | Antiviral properties observed |
The unique combination of functional groups in this compound enhances its potential as a versatile therapeutic agent compared to its analogs .
Q & A
Q. How can researchers address variability in catalytic efficiency reported for synthetic routes involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
